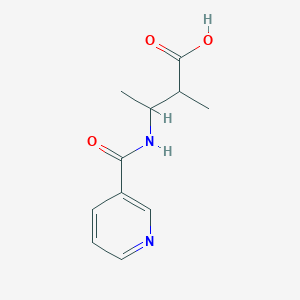
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid, also known as EPYC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. EPYC belongs to the class of pyrazine carboxylic acids and is structurally similar to other compounds that have been found to exhibit biological activity. In
科学的研究の応用
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is in the treatment of cancer. Studies have shown that 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to suppress the production of inflammatory cytokines.
作用機序
The mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is not yet fully understood. However, it is believed that 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid exerts its biological effects by modulating various signaling pathways in cells. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and cell proliferation.
Biochemical and Physiological Effects
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in cells and organisms. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been found to induce cell cycle arrest and apoptosis in cancer cells. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has also been shown to reduce the production of reactive oxygen species and enhance the antioxidant capacity of cells. In addition, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has several advantages for use in lab experiments. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is relatively easy to synthesize and purify, making it readily available for use in research. 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is also stable under a wide range of conditions, which allows for its use in various experimental settings. However, there are also some limitations to the use of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid in lab experiments. For example, 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is not yet fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid. One area of interest is the development of more efficient and effective synthesis methods for 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid. Another area of research is the elucidation of the mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid, which could lead to the development of more targeted and specific therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid in animal models and human clinical trials. Finally, the potential use of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid in combination with other compounds or therapies should also be explored.
合成法
The synthesis of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid involves the reaction of 3-ethylpyrrolidine with pyrazine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid as the final product. The purity and yield of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
特性
IUPAC Name |
5-(3-ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-8-3-4-14(7-8)10-6-12-9(5-13-10)11(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAUJSVQCQVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)



![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)
![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)


![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)